molecular formula C9H8F3NO B2503718 2,4,6-trifluoro-N,N-dimethylbenzamide CAS No. 1483579-63-0

2,4,6-trifluoro-N,N-dimethylbenzamide

Cat. No.: B2503718
CAS No.: 1483579-63-0
M. Wt: 203.164
InChI Key: NRDPJANKHFYHRV-UHFFFAOYSA-N
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Description

2,4,6-Trifluoro-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H8F3NO and a molecular weight of 203.16 g/mol . It is characterized by the presence of three fluorine atoms attached to the benzene ring and a dimethylamide group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trifluoro-N,N-dimethylbenzamide typically involves the reaction of 2,4,6-trifluorobenzoyl chloride with dimethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluoro-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Trifluoro-N,N-dimethylbenzamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,4,6-trifluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trifluoro-N,N-dimethylbenzamide is unique due to the presence of both the trifluoromethyl groups and the dimethylamide group. This combination imparts distinct electronic and steric properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2,4,6-trifluoro-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-13(2)9(14)8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDPJANKHFYHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483579-63-0
Record name 2,4,6-trifluoro-N,N-dimethylbenzamide
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